molecular formula C11H17N3O B1604336 4-(Morpholinomethyl)benzene-1,2-diamine CAS No. 825619-02-1

4-(Morpholinomethyl)benzene-1,2-diamine

Cat. No.: B1604336
CAS No.: 825619-02-1
M. Wt: 207.27 g/mol
InChI Key: SJVVMEBKHHZICW-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)benzene-1,2-diamine is an organic compound with the molecular formula C11H17N3O It is characterized by the presence of a morpholine ring attached to a benzene ring, which is further substituted with two amino groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinomethyl)benzene-1,2-diamine typically involves the reaction of 4-morpholinomethylbenzene with suitable reagents to introduce the amino groups. One common method involves the use of 4-nitro-1H-pyrazole-3-carboxylic acid, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (1-hydroxybenzotriazole) in dry DMF (dimethylformamide) as the solvent. The reaction mixture is stirred at ambient temperature for 24 hours, followed by refluxing in acetic acid for 3 hours. The product is then purified by flash column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinomethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can regenerate the original amino groups.

Scientific Research Applications

4-(Morpholinomethyl)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Morpholinomethyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and amino groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholinomethyl)benzene-1,3-diamine
  • 4-(Morpholinomethyl)benzene-1,4-diamine
  • 4-(Piperidin-1-ylmethyl)benzene-1,2-diamine

Uniqueness

4-(Morpholinomethyl)benzene-1,2-diamine is unique due to the specific positioning of the morpholine ring and amino groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVVMEBKHHZICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649004
Record name 4-[(Morpholin-4-yl)methyl]benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825619-02-1
Record name 4-[(Morpholin-4-yl)methyl]benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-(3,4-dinitro-benzyl)-morpholine (2.5 g, 9.3 mmol), Fe powder (5.2 g, 93 mmol) and FeSO4.7H2O (1.3 g, 4.6 mmol) was added 1,4-dioxane:water (5:1, 60 ml). The mixture was refluxed for 3 h, filtered through celite, washing with MeOH, and reduced in vacuo azeotroping with toluene. EtOAc (100 ml) was added and insoluble material removed via filtration. The filtrate was reduced in vacuo to give 4-morpholin-4-ylmethyl-benzene-1,2-diamine as a dark brown solid (1.4 g, 73%). (LC/MS: Rt 0.40, no ionization).
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4.7H2O
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-(3,4-dinitro-benzyl)-morpholine (550 mg) and 10% Pd/C (75 mg) in MeOH (10 ml) was shaken under a hydrogen atmosphere at ambient temperature for 4 hours, then filtered through a plug of Celite and reduced in vacuo to give 4-morpholin-4-ylmethyl-benzene-1,2-diamine (483 mg) as the major component of a mixture.
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

4-(3,4-Dinitrobenzyl)morpholine (200 mg, 0.748 mmol) and 10% Pd/C (10 mg) were suspended in ethanol (10 mL) under nitrogen. The reaction mixture's atmosphere was exchanged for hydrogen and hydrogenation continued at ambient temperature and pressure for 24 h. The vessel was purged with nitrogen, and then the mixture was filtered through Celite with an ethanol (10 mL) rinsing. The solvent was removed in vacuo and purification by flash chromatography (5% CH3OH/CH2Cl2) afforded the title compound in a 65% yield. 1H NMR: (400 MHz, DMSO-d6): δ 6.46 (s, 1H), 6.40 (d, 1H, J=7.6 Hz), 6.27 (d, 1H, J=7.2 Hz), 4.37 (s, 2H), 4.32 (s, 2H), 3.52 (m, 4H), 3.18 (m, 4H), 2.26 (m, 4H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mg
Type
catalyst
Reaction Step Four
Yield
65%

Synthesis routes and methods IV

Procedure details

A mixture of 4-(3,4-dinitro-benzyl)-morpholine (1 mol. eq.) and 5% Pd/C (0.05 wt. eq.) in IMS (33 vol.) was stirred at 0-5° C. while the vessel was charged with hydrogen. The mixture was carefully warmed to 15-20° C. with stirring until the reaction was complete (<24 hours). The mixture was filtered and the filtrate evaporated to dryness to give 4-morpholin-4-ylmethyl-benzene-1,2-diamine (90%). The material was used immediately in the next step. (LC/MS (basic method): Rt 1.64, [M—N(CH2CH2)2O—]+ 121).
Quantity
1 mol
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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